2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol
Description
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is a fluorinated phenolic compound featuring a pyridine ring substituted with a fluorine atom at position 5 and an aminomethyl linker bridging the phenol and pyridine moieties. This structure combines electron-withdrawing (fluorine) and electron-donating (amino, hydroxyl) groups, influencing its physicochemical and biological properties. Such compounds are often explored for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
CAS No. |
920512-03-4 |
|---|---|
Molecular Formula |
C12H12FN3O |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-amino-5-[[(5-fluoropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12FN3O/c13-9-2-4-12(16-7-9)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,17H,6,14H2,(H,15,16) |
InChI Key |
FNWRVLNAXOHPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitrification of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized into three groups: fluorophenol derivatives, pyridine-linked aminomethyl phenols, and heterocyclic hybrids. Key examples include:
Analysis: The target compound’s aminomethyl bridge enhances conformational flexibility compared to rigid imine linkers (e.g., ). Fluorine at the pyridine’s C5 position may improve metabolic stability over non-fluorinated analogs .
Comparison with Other Methods :
- Thiazole derivatives (e.g., ) require diazo coupling, which is sensitive to pH and temperature.
- Pyrimidine-based analogs (e.g., ) employ Suzuki-Miyaura cross-coupling, offering higher regioselectivity but requiring boronic acid intermediates.
Physicochemical Properties
Data from analogous compounds (melting points, solubility):
Biological Activity
2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12FN3O
- CAS Number : 69342601
Its structure includes an amino group, a fluoropyridine moiety, and a phenolic component, which may contribute to its biological activity.
The biological activity of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol is primarily attributed to its interaction with various biological targets:
- Histone Deacetylase Inhibition : The introduction of fluorine in similar compounds has been shown to enhance potency against histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against prostate and bladder cancer cell lines .
Table 1: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| HDAC Inhibition | Various HDAC isoforms | < 10 | |
| Anticancer | Bladder Cancer (e.g., T24 cell line) | 8.4 | |
| Anticancer | Prostate Cancer (e.g., DU145 line) | 5.7 |
Case Study 1: Anticancer Properties
A study evaluated the efficacy of 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol derivatives against a panel of cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its anticancer activity. For instance, a derivative with an additional methoxy group showed increased potency against bladder cancer cells with an IC50 value of 13 μM, while maintaining low toxicity in normal fibroblast cells (IC50 > 100 μM) .
Case Study 2: Mechanism Exploration
Another research focused on the mechanism of action for fluorinated derivatives similar to 2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol. It was found that fluorination increased lipophilicity, which improved cellular uptake and enhanced HDAC inhibition, thereby promoting apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
